Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate
Description
Properties
IUPAC Name |
tert-butyl 5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24ClNO5/c1-13(2,3)20-11(18)7-9(10(17)8-15)16-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHBKGXYYOJNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butyl ester: The starting material, 3-amino-5-chloro-4-oxopentanoic acid, is reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Protection of the amino group: The amino group is protected by reacting the intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the synthesis process .
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. This reaction regenerates the free amine, which can participate in subsequent coupling or alkylation steps.
Reaction Example:
Conditions:
-
Reagent: 20–50% TFA in DCM or 4M HCl in dioxane.
-
Temperature: 0–25°C.
-
Time: 1–4 hours.
Key Considerations:
-
The chloro and ketone groups remain intact under these conditions.
-
Side reactions are minimal due to the orthogonal stability of the tert-butyl ester .
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under strong acidic conditions.
Reaction Example:
Conditions:
Key Considerations:
-
Basic hydrolysis (e.g., NaOH) is less effective due to steric hindrance from the tert-butyl group .
-
The Boc-protected amine and ketone remain stable during this process .
Reactivity of the Ketone Group
The 4-oxo group participates in nucleophilic additions and reductions:
Reduction to Alcohol
The ketone is reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Reaction Example:
Conditions:
-
Reagent: NaBH₄ in methanol or LiAlH₄ in THF.
-
Temperature: 0–25°C.
-
Time: 1–3 hours.
Enolate Formation
The ketone forms an enolate under basic conditions (e.g., LDA), enabling alkylation or aldol reactions.
Reaction Example:
Conditions:
-
Reagent: LDA (lithium diisopropylamide) in THF.
-
Temperature: -78°C.
Substitution of the Chloro Group
The 5-chloro substituent undergoes nucleophilic substitution (SN2) with amines, alkoxides, or thiols.
Reaction Example:
Conditions:
-
Reagent: Sodium hydrosulfide (NaSH) in DMF.
-
Temperature: 60–80°C.
-
Time: 8–12 hours.
Key Considerations:
-
Electron-withdrawing groups (e.g., ketone) enhance the electrophilicity of the adjacent carbon, facilitating substitution.
Stability Under Various Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C₁₄H₂₄ClNO₅, with a molecular weight of approximately 321.80 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from undesired reactions during chemical transformations .
Medicinal Chemistry
1.1 Drug Development
This compound has been utilized as an intermediate in the synthesis of various pharmaceuticals. The presence of the chloro and oxo groups enhances its reactivity, making it suitable for further transformations that can lead to biologically active compounds. For instance, derivatives of this compound have shown promise in developing inhibitors for certain enzymes related to cancer and metabolic diseases .
1.2 Anticancer Activity
Research indicates that compounds related to this compound exhibit selective cytotoxicity against tumorigenic cell lines. The structural modifications involving the chloro and oxo groups contribute to their potential as anticancer agents by interfering with cellular pathways essential for cancer cell survival .
Organic Synthesis
2.1 Peptide Synthesis
The tert-butoxycarbonyl protecting group allows for the selective protection of amino acids during peptide synthesis. This compound can be employed as a building block in the synthesis of peptides and other complex organic molecules, facilitating the introduction of specific functional groups while maintaining the integrity of sensitive moieties .
2.2 Synthesis of Bioactive Molecules
This compound serves as a versatile intermediate in synthesizing bioactive molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it valuable for creating compounds with potential therapeutic applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in further reactions. The chloro-substituted ketone can undergo nucleophilic substitution, and the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar in structure due to the presence of a tert-butyl ester and a protected amino group.
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: Lacks the chloro substitution but otherwise similar in structure.
Uniqueness
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. The presence of the chloro group provides additional reactivity compared to similar compounds without this substitution.
Biological Activity
Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate, with the CAS number 1803599-22-5, is a synthetic organic compound notable for its applications in organic synthesis, particularly in peptide chemistry. This compound exhibits a unique combination of functional groups that contribute to its biological activity, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula for this compound is C14H24ClNO5, with a molecular weight of 321.80 g/mol. The structure includes:
- A tert-butyl ester group,
- A tert-butoxycarbonyl (Boc) protected amino group,
- A chloro-substituted ketone .
These features facilitate its use as an intermediate in peptide synthesis and other organic reactions.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations that enhance its reactivity.
Target Interaction:
- The Boc group serves as a protecting group that can be selectively removed under acidic conditions, allowing for the release of the free amino group, which can then participate in further reactions leading to peptide formation.
Biochemical Pathways:
- The compound's involvement in dipeptide synthesis illustrates its role in forming biologically active peptides, which are crucial for numerous physiological processes.
Research Findings
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | Tert-butyl ester, amine | Antidepressant activity |
| Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate | Tert-butyl ester, amine | Peptide synthesis |
| LX009 (related compound) | Chloro-substituted benzene | Neuroprotective effects |
Case Studies
While specific case studies focusing solely on this compound are scarce, research on structurally similar compounds indicates promising avenues for exploration:
Q & A
Q. What are the key synthetic routes for preparing Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group and esterification of the carboxylate. A common approach is coupling tert-butyl carbamate with a chlorinated oxopentanoic acid derivative under acidic or basic catalysis. Evidence suggests using acid catalysts like sulfuric acid or boron trifluoride diethyl etherate for esterification . Reaction conditions (pH, temperature) must be tightly controlled to prevent deprotection of the Boc group or hydrolysis of the ester. For example, maintaining a pH of 7–8 and temperatures below 40°C minimizes side reactions . Yields can be optimized via iterative adjustments to solvent polarity (e.g., dichloromethane or THF) and catalyst loading.
Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer : Key techniques include:
- HPLC : To assess purity (>95% typical for research-grade material) using reverse-phase columns and UV detection at 210–220 nm .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl groups (δ ~1.4 ppm for ¹H) and the carbonyl/oxo functionalities (δ ~170–180 ppm for ¹³C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₅H₂₅ClN₂O₅, exact mass 372.14 g/mol) .
- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ confirm carbonyl stretches from the Boc and oxo groups .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : While specific hazard data for this compound is limited, analogous tert-butyl carbamates require:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry environment (<25°C) under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR) may arise from dynamic effects like rotameric equilibria or residual solvents. Strategies include:
- Variable Temperature (VT) NMR : To freeze out conformational changes (e.g., Boc group rotation) .
- 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
Q. What reaction mechanisms explain the compound’s susceptibility to hydrolysis or deprotection under specific conditions?
- Methodological Answer : The Boc group is labile under acidic conditions (e.g., HCl in dioxane) via protonation of the carbonyl oxygen, leading to tert-butyl cation formation and subsequent cleavage. The ester moiety hydrolyzes under basic conditions (pH >10) via nucleophilic attack by hydroxide. Kinetic studies using LC-MS can track degradation pathways, while Arrhenius plots predict stability at varying temperatures .
Q. How does modifying the tert-butyl or chloro substituents impact the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- tert-Butyl Groups : Provide steric bulk, slowing enzymatic degradation. Replacement with smaller groups (e.g., methyl) increases metabolic liability but may enhance solubility .
- Chloro Substituent : Acts as a leaving group in nucleophilic substitutions. Swapping with electron-withdrawing groups (e.g., nitro) alters electronic density, affecting binding to biological targets .
- Case Study : Analogues with iodine instead of chlorine showed enhanced anti-inflammatory activity in vitro, likely due to increased electrophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
